molecular formula C10H18BNO3 B6174301 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one CAS No. 1657004-39-1

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one

Cat. No.: B6174301
CAS No.: 1657004-39-1
M. Wt: 211.07 g/mol
InChI Key: JXLIVKARNXYNER-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one is a boronic ester-functionalized lactam (pyrrolidinone) with the molecular formula C₁₁H₁₈BNO₃. The compound features a dioxaborolane group, a common protecting group for boronic acids, which enhances stability and facilitates handling in synthetic applications . This structural motif is widely employed in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, due to its compatibility with palladium catalysts . The pyrrolidinone core introduces a polar, nitrogen-containing heterocycle, making the compound valuable in pharmaceutical and materials chemistry for constructing complex architectures.

Properties

CAS No.

1657004-39-1

Molecular Formula

C10H18BNO3

Molecular Weight

211.07 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H18BNO3/c1-9(2)10(3,4)15-11(14-9)7-5-8(13)12-6-7/h7H,5-6H2,1-4H3,(H,12,13)

InChI Key

JXLIVKARNXYNER-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC(=O)NC2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with a boronic ester precursor. One common method is the coupling of pyrrolidin-2-one with bis(pinacolato)diboron in the presence of a palladium catalyst under mild conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one is widely used in scientific research due to its reactivity and stability. Some applications include:

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process involves the activation of the boronic ester and the formation of a palladium-boron intermediate .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula CAS RN Key Features/Applications Reference
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one (Target) C₁₁H₁₈BNO₃ Not Provided Boronic ester directly on pyrrolidinone ring; Suzuki coupling intermediate -
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one C₁₆H₂₂BNO₃ 1003309-09-8 Phenyl spacer between boronic ester and lactam; enhanced conjugation
1-Methyl-5-(dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one C₁₃H₁₈BN₂O₃ 1487357-03-8 Fused pyrrolopyridine system; potential kinase inhibitor intermediate
4-[2-(Dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine C₁₇H₂₃BF₃NO₃ 906352-77-0 Trifluoromethyl and morpholine groups; agrochemical applications
2-(1-Pyrrolidinyl)-5-(dioxaborolan-2-yl)pyrimidine C₁₃H₁₉BN₃O₂ 1015242-07-5 Pyrimidine core; nucleic acid analog synthesis

Key Observations :

Position of Boronic Ester: The target compound has the dioxaborolane group directly attached to the pyrrolidinone ring, which may increase steric hindrance but improve electronic modulation for coupling reactions. In contrast, analogues like 1-(4-(dioxaborolan-2-yl)phenyl)pyrrolidin-2-one (CAS 1003309-09-8) feature a phenyl spacer, enhancing π-conjugation for materials science applications . The terpyridine derivatives in (e.g., 4′-(dioxaborolan-2-yl)-2,2′:6′,2″-terpyridine) utilize the boronic ester for coordinating transition metals like iron(II), highlighting its versatility in supramolecular chemistry .

Heterocycle Diversity :

  • Pyridines (), pyrimidines (), and morpholines () are common scaffolds. For instance, 2-(1-pyrrolidinyl)-5-(dioxaborolan-2-yl)pyrimidine (CAS 1015242-07-5) is tailored for nucleotide-like drug candidates , whereas morpholine derivatives () may target G-protein-coupled receptors.

Reactivity in Cross-Coupling Reactions

The dioxaborolane group in the target compound enables participation in Suzuki-Miyaura couplings, a reaction extensively documented for aryl boronic esters . However, steric effects from the tetramethyl groups and the pyrrolidinone ring may slow transmetallation compared to less hindered analogues like phenylboronic esters.

Physical and Stability Properties

  • Stability : The dioxaborolane group improves hydrolytic stability compared to free boronic acids. However, derivatives like 1-(4-(dioxaborolan-2-yl)phenyl)pyrrolidin-2-one () require storage at 2–8°C under dry conditions to prevent decomposition .
  • Solubility: Pyrrolidinone derivatives generally exhibit higher polarity and aqueous solubility than purely aromatic analogues (e.g., ’s morpholine compound), which may contain lipophilic trifluoromethyl groups .

Biological Activity

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one is a boron-containing compound that has garnered attention in organic synthesis and pharmaceutical development. Its unique structure allows it to function as a versatile building block in various chemical reactions. This article aims to explore the biological activity of this compound, its applications in medicinal chemistry, and relevant case studies.

The compound's molecular formula is C16H22BNO3C_{16}H_{22}BNO_3 with a molecular weight of 287.16 g/mol. It features a pyrrolidinone ring substituted with a dioxaborolane moiety, which enhances its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound primarily stems from its interactions with biological targets involved in various disease pathways. Key areas of interest include:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, including multidrug-resistant organisms.
  • Anticancer Properties : Its ability to inhibit specific enzymes involved in cancer cell proliferation has been documented.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit protective effects on neuronal cells.

Table of Biological Activities

Activity TypeTarget/PathwayObserved EffectsReference
AntimicrobialMRSA, Mycobacterium spp.MIC values: 4–8 μg/mL against resistant strains
AnticancerDNA gyraseInhibition of bacterial DNA replication
NeuroprotectionNeuronal cellsProtective effects against oxidative stress

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various pyrrolidinone derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Mycobacterium abscessus. The minimum inhibitory concentration (MIC) ranged between 4–8 μg/mL for these pathogens. This highlights its potential for development as an antibacterial agent targeting drug-resistant infections .

Case Study 2: Anticancer Mechanisms

Research focusing on the inhibition of DNA gyrase by pyrrolidinone derivatives revealed that this compound effectively disrupts bacterial DNA replication processes. The inhibition mechanism involves binding to the enzyme's active site, preventing its function in DNA supercoiling and replication. This property is particularly valuable in designing new antibiotics .

Case Study 3: Neuroprotective Properties

Preliminary investigations into the neuroprotective effects of the compound indicate that it may shield neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases where oxidative stress plays a critical role .

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